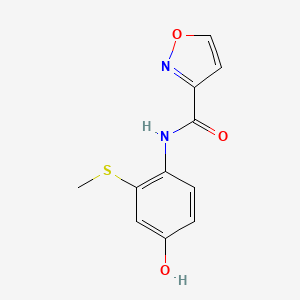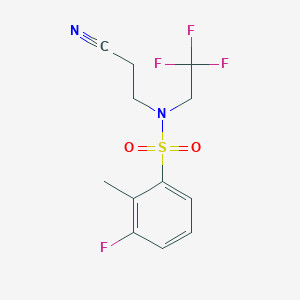
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide selectively inhibits the enzyme CYP4A, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthesis, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide reduces vasoconstriction and angiogenesis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide inhibits 20-HETE synthesis in various cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. In vivo studies have demonstrated that N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide reduces blood pressure, inhibits tumor growth and angiogenesis, and reduces brain damage and improves neurological function in ischemic stroke models.
实验室实验的优点和局限性
One of the main advantages of using N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide in lab experiments is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for specific targeting of the pathway and reduces potential off-target effects. However, one limitation of using N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for research on N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide. One area of interest is in the development of more soluble analogs of N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide for improved in vivo administration. Another area of interest is in the development of combination therapies with N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide and other drugs for synergistic effects in various diseases. Additionally, further studies on the role of 20-HETE in various diseases may lead to new therapeutic applications for N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide.
合成方法
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide can be synthesized by the reaction of 4-chloro-2-methylphenol with 2-aminothiophenol to form 4-(2-methylsulfanylphenyl)thiazole. The thiazole is then reacted with ethyl oxalyl chloride to form the oxazole ring, followed by hydrolysis to yield N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide.
科学研究应用
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke. In hypertension, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to lower blood pressure by inhibiting 20-HETE synthesis, which reduces vasoconstriction. In cancer, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to inhibit tumor growth and angiogenesis by blocking 20-HETE synthesis. In ischemic stroke, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to reduce brain damage and improve neurological function by inhibiting 20-HETE synthesis.
属性
IUPAC Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-17-10-6-7(14)2-3-8(10)12-11(15)9-4-5-16-13-9/h2-6,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIFSCWQXPQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,5-dimethylphenyl)ethyl]-N,6-dimethyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7633874.png)
![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea](/img/structure/B7633892.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)


![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[1-(5-methylquinazolin-4-yl)pyrrolidin-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7633942.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)
![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7633974.png)
![5-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyridine-2-carbonitrile](/img/structure/B7633979.png)